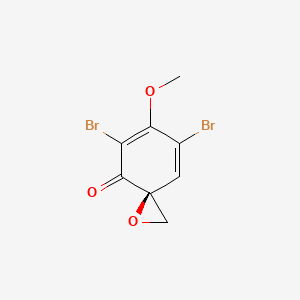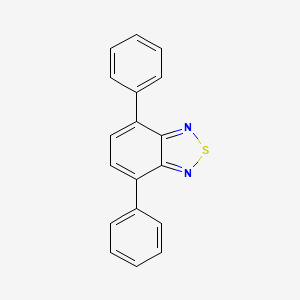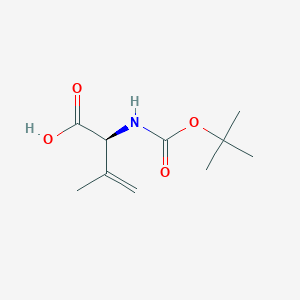
4,5-Dimethyl-1,3-di(propan-2-yl)-2,3-dihydro-1H-imidazol-1-ium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5-Dimethyl-1,3-di(propan-2-yl)-2,3-dihydro-1H-imidazol-1-ium is a synthetic organic compound belonging to the class of imidazolium salts. These compounds are known for their stability and versatility in various chemical reactions. The unique structure of this compound makes it an interesting subject for research in fields such as chemistry, biology, and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dimethyl-1,3-di(propan-2-yl)-2,3-dihydro-1H-imidazol-1-ium typically involves the reaction of appropriate imidazole derivatives with alkylating agents under controlled conditions. One common method includes the alkylation of 4,5-dimethylimidazole with isopropyl halides in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetonitrile at elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of catalysts and advanced purification techniques such as crystallization and distillation are common to achieve high-quality products.
Analyse Chemischer Reaktionen
Types of Reactions
4,5-Dimethyl-1,3-di(propan-2-yl)-2,3-dihydro-1H-imidazol-1-ium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the imidazolium ion can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding imidazole N-oxides.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of substituted imidazolium salts.
Wissenschaftliche Forschungsanwendungen
4,5-Dimethyl-1,3-di(propan-2-yl)-2,3-dihydro-1H-imidazol-1-ium has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its role in drug delivery systems and as a potential therapeutic agent.
Industry: Utilized in the production of ionic liquids and as a stabilizer in various industrial processes.
Wirkmechanismus
The mechanism of action of 4,5-Dimethyl-1,3-di(propan-2-yl)-2,3-dihydro-1H-imidazol-1-ium involves its interaction with specific molecular targets. The compound can interact with enzymes and proteins, altering their activity and function. The pathways involved may include inhibition of microbial growth by disrupting cell membrane integrity or interfering with metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,3-Di(propan-2-yl)imidazolium chloride
- 4,5-Dimethylimidazolium bromide
- 1,3-Di(propan-2-yl)-4,5-dimethylimidazolium iodide
Uniqueness
4,5-Dimethyl-1,3-di(propan-2-yl)-2,3-dihydro-1H-imidazol-1-ium stands out due to its unique combination of alkyl groups and methyl substitutions, which confer specific chemical properties such as increased stability and reactivity. This makes it particularly useful in specialized applications where other imidazolium salts may not perform as effectively.
Eigenschaften
CAS-Nummer |
200803-10-7 |
|---|---|
Molekularformel |
C11H23N2+ |
Molekulargewicht |
183.31 g/mol |
IUPAC-Name |
4,5-dimethyl-1,3-di(propan-2-yl)-1,2-dihydroimidazol-1-ium |
InChI |
InChI=1S/C11H22N2/c1-8(2)12-7-13(9(3)4)11(6)10(12)5/h8-9H,7H2,1-6H3/p+1 |
InChI-Schlüssel |
YRTHLWRYFMFPCC-UHFFFAOYSA-O |
Kanonische SMILES |
CC1=C(N(C[NH+]1C(C)C)C(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Acetamide,N,N-bis(isopropyl)-2-[[1-[2-oxo-2-(piperidin-1-YL)ethyl]-1H-benzo[D]imidazol-2-YL]thio]-](/img/structure/B12581749.png)
![1,1'-Biphenyl, 4'-ethoxy-2-[(2-methylphenoxy)methyl]-](/img/structure/B12581756.png)
![Phosphoramidic dichloride, [(cyclohexylamino)carbonyl]-](/img/structure/B12581759.png)

![3-{(1E)-N-[3-(Triethoxysilyl)propyl]ethanimidoyl}hex-5-en-2-one](/img/structure/B12581768.png)
![1H-Isoindole-1,3(2H)-dione, 2-[2-(2-iodoethoxy)ethyl]-](/img/structure/B12581776.png)

![1-Pyrrolidinecarboxamide, 2-[4-(1-methylethoxy)phenyl]-5-oxo-](/img/structure/B12581792.png)
![3-Pyridinecarboxamide, N-[[4-(hydroxymethyl)phenyl]methyl]-](/img/structure/B12581805.png)

![5-(6-Chloro[1,2,4]triazolo[4,3-b]pyridazin-3-yl)pyrrolidin-2-one](/img/structure/B12581820.png)
![Tributyl[2-(methylsulfanyl)phenyl]stannane](/img/structure/B12581831.png)
![2-[3-(4-Chlorophenyl)sulfinyl-2,5-dimethylindol-1-yl]acetic acid](/img/structure/B12581834.png)
![Azetidine, 1-(diphenylmethyl)-3-[(methylsulfonyl)phenylmethylene]-](/img/structure/B12581836.png)
